L-Cysteinyl-L-cysteinyl-L-tryptophyl-L-tryptophyl-L-cysteine
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Overview
Description
L-Cysteinyl-L-cysteinyl-L-tryptophyl-L-tryptophyl-L-cysteine is a peptide compound composed of three cysteine and two tryptophan amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-tryptophyl-L-tryptophyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-cysteine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (L-cysteine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (L-tryptophan, L-tryptophan, and L-cysteine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where microorganisms are genetically engineered to produce the peptide. The latter method can be more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-tryptophyl-L-tryptophyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Carbodiimides can facilitate the formation of peptide bonds.
Major Products
The major products of these reactions include disulfide-linked peptides and modified peptides with substituted groups.
Scientific Research Applications
L-Cysteinyl-L-cysteinyl-L-tryptophyl-L-tryptophyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-tryptophyl-L-tryptophyl-L-cysteine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol groups in cysteine residues can scavenge free radicals and reduce oxidative stress.
Protein Folding: The peptide can form disulfide bonds, contributing to the stabilization of protein structures.
Signaling Pathways: The tryptophan residues may interact with receptors and enzymes, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinyl-L-cysteinyl-L-cysteinyl-L-cysteine: A peptide with four cysteine residues.
L-Tryptophyl-L-tryptophyl-L-tryptophyl-L-tryptophyl: A peptide with four tryptophan residues.
L-Cysteinyl-L-tryptophyl-L-cysteinyl-L-tryptophyl: A peptide with alternating cysteine and tryptophan residues.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-tryptophyl-L-tryptophyl-L-cysteine is unique due to its specific sequence and combination of cysteine and tryptophan residues. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
918412-82-5 |
---|---|
Molecular Formula |
C31H37N7O6S3 |
Molecular Weight |
699.9 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C31H37N7O6S3/c32-20(13-45)27(39)37-25(14-46)30(42)36-23(9-16-11-33-21-7-3-1-5-18(16)21)28(40)35-24(29(41)38-26(15-47)31(43)44)10-17-12-34-22-8-4-2-6-19(17)22/h1-8,11-12,20,23-26,33-34,45-47H,9-10,13-15,32H2,(H,35,40)(H,36,42)(H,37,39)(H,38,41)(H,43,44)/t20-,23-,24-,25-,26-/m0/s1 |
InChI Key |
JSLRXGKWRYWKHI-REVLRCOSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CS)NC(=O)C(CS)N |
Origin of Product |
United States |
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